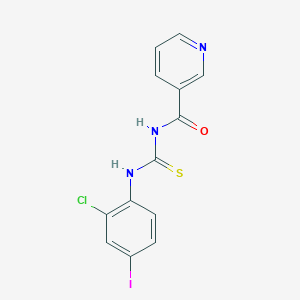![molecular formula C24H15ClN4O3 B328813 4-{5-[(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-furyl}-2-chlorobenzoic acid](/img/structure/B328813.png)
4-{5-[(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-furyl}-2-chlorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{5-[(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-furyl}-2-chlorobenzoic acid is a complex organic compound with a unique structure that includes multiple functional groups such as amino, cyano, and chloro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-furyl}-2-chlorobenzoic acid involves multiple steps, including the formation of the cyclopenta[b]pyridine core, the introduction of amino and cyano groups, and the final coupling with the furan and benzoic acid moieties. Common reagents used in these reactions include various chlorinating agents, nitriles, and amines. The reaction conditions often involve the use of catalysts, elevated temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
4-{5-[(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-furyl}-2-chlorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloro group can be substituted with other nucleophiles to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions can vary but often involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents replacing the chloro group.
Wissenschaftliche Forschungsanwendungen
4-{5-[(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-furyl}-2-chlorobenzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-{5-[(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-furyl}-2-chlorobenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
4-{5-[(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-furyl}-2-chlorobenzoic acid can be compared with other similar compounds, such as:
Indole derivatives: These compounds share some structural similarities and are also known for their biological activities.
Imidazole derivatives: Similar in their heterocyclic structure and applications in various fields.
Cinnamic acid derivatives: Known for their antimicrobial and therapeutic properties.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Eigenschaften
Molekularformel |
C24H15ClN4O3 |
|---|---|
Molekulargewicht |
442.9 g/mol |
IUPAC-Name |
4-[5-[(E)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-5-ylidene)methyl]furan-2-yl]-2-chlorobenzoic acid |
InChI |
InChI=1S/C24H15ClN4O3/c1-11-16(21-12(2)18(10-27)23(28)29-22(21)17(11)9-26)8-14-4-6-20(32-14)13-3-5-15(24(30)31)19(25)7-13/h3-8H,1-2H3,(H2,28,29)(H,30,31)/b16-8+ |
InChI-Schlüssel |
MXRZMCQXMYYJTF-LZYBPNLTSA-N |
Isomerische SMILES |
CC\1=C(C2=C(/C1=C/C3=CC=C(O3)C4=CC(=C(C=C4)C(=O)O)Cl)C(=C(C(=N2)N)C#N)C)C#N |
SMILES |
CC1=C(C2=C(C1=CC3=CC=C(O3)C4=CC(=C(C=C4)C(=O)O)Cl)C(=C(C(=N2)N)C#N)C)C#N |
Kanonische SMILES |
CC1=C(C2=C(C1=CC3=CC=C(O3)C4=CC(=C(C=C4)C(=O)O)Cl)C(=C(C(=N2)N)C#N)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-bromo-N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}nicotinamide](/img/structure/B328732.png)
![1-[3-(5,7-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(PYRIDINE-3-CARBONYL)THIOUREA](/img/structure/B328736.png)
![N-[(5-bromo-3-pyridinyl)carbonyl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B328737.png)
![3-[2-(3-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(PYRIDINE-3-CARBONYL)THIOUREA](/img/structure/B328738.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-bromonicotinamide](/img/structure/B328742.png)
![N-(5-bromo-2-pyridinyl)-N'-[(5-bromo-3-pyridinyl)carbonyl]thiourea](/img/structure/B328744.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N'-(pyridin-3-ylcarbonyl)thiourea](/img/structure/B328746.png)
![isopropyl 4-[({[(5-bromopyridin-3-yl)carbonyl]amino}carbothioyl)amino]benzoate](/img/structure/B328747.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-bromonicotinamide](/img/structure/B328748.png)
![3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[2-(4-CHLORO-2-METHYLPHENOXY)ETHYL]THIOUREA](/img/structure/B328751.png)
![Butyl 4-[({[(5-bromopyridin-3-yl)carbonyl]amino}carbothioyl)amino]benzoate](/img/structure/B328752.png)
![3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]THIOUREA](/img/structure/B328753.png)
